molecular formula C2H4CuO5 B166876 Copper(II) formate hydrate CAS No. 133386-04-6

Copper(II) formate hydrate

Cat. No.: B166876
CAS No.: 133386-04-6
M. Wt: 171.6 g/mol
InChI Key: NOHDJXFJXJZYGO-UHFFFAOYSA-L
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Description

Copper(II) formate hydrate, also known as cupric formate hydrate, is a chemical compound with the formula (HCO2)2Cu · xH2O. It is a blue crystalline solid that is highly soluble in water and slightly soluble in alcohol. This compound is often used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Copper(II) formate hydrate primarily targets alkaline surfaces . These surfaces transform formaldehyde directly into formate, which is a key process in the action of this compound . The compound also interacts with Cu(II) ions , forming a two-dimensional distorted triangular-lattice magnetic network .

Mode of Action

This compound forms a unique layered structure held by interlayer weak axial Cu-O formate bonds and O-H water ⋯O formate hydrogen bonds . The Cu(II) ions are connected by anti-anti formates via short basal Cu-O bonds . This structure remains unchanged until dehydration occurs, which produces the layered anhydrous β-Cu(HCOO)2 .

Biochemical Pathways

It’s known that the compound plays a role in the formation of formates on alkaline surfaces, such as in glass-induced metal corrosion (gim) or calcium carbonate degradation .

Pharmacokinetics

It’s known that the compound can be prepared by hydrolysis of formate ions in concentrated aqueous solutions of copper formate . This suggests that the compound may have some solubility in water, which could impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions . This network exhibits a global spin-canted antiferromagnetism with the Néel temperature of 32.1 K .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s action is often related to alkaline surfaces, which can transform formaldehyde directly into formate . Additionally, the compound’s structure remains unchanged until dehydration occurs, suggesting that the presence of water can influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) formate hydrate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of the hydrated form of copper(II) formate.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) carbonate with formic acid. The reaction is carried out in aqueous solution, and the product is then crystallized and dried to obtain the hydrated form. The reaction can be represented as follows:

CuCO3+2HCOOHCu(HCOO)2+H2O+CO2\text{CuCO}_3 + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + \text{H}_2\text{O} + \text{CO}_2 CuCO3​+2HCOOH→Cu(HCOO)2​+H2​O+CO2​

Chemical Reactions Analysis

Types of Reactions: Copper(II) formate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) oxide and carbon dioxide.

    Reduction: It can be reduced to copper(I) formate or elemental copper under specific conditions.

    Substitution: It can participate in substitution reactions where the formate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves heating in the presence of oxygen or an oxidizing agent.

    Reduction: Often requires a reducing agent such as hydrogen gas or a metal like zinc.

    Substitution: Involves the use of various ligands and appropriate solvents.

Major Products Formed:

    Oxidation: Copper(II) oxide and carbon dioxide.

    Reduction: Copper(I) formate or elemental copper.

    Substitution: Various copper complexes depending on the ligands used.

Scientific Research Applications

Copper(II) formate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.

    Biology: Employed in studies involving copper’s role in biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.

    Industry: Utilized in the production of copper-based catalysts, as an antibacterial agent in the treatment of cellulose, and in solar energy applications.

Comparison with Similar Compounds

Copper(II) formate hydrate can be compared with other metal formates such as:

  • Sodium formate (Na(HCOO))
  • Potassium formate (K(HCOO))
  • Calcium formate (Ca(HCOO)2)

Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Unlike sodium and potassium formates, which are primarily used as de-icing agents and in the leather industry, this compound has significant applications in catalysis and antimicrobial treatments.

Biological Activity

Copper(II) formate hydrate (Cu(HCOO)₂·xH₂O) is a coordination compound that has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes current findings on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its ability to coordinate with various ligands, leading to the formation of complexes that exhibit significant biological properties. The compound is known for its low systemic toxicity and potential therapeutic applications in medicine.

2. Synthesis and Characterization

This compound can be synthesized through the reaction of copper(II) salts with formic acid or sodium formate under controlled conditions. The characterization of the compound typically involves techniques such as X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR).

Table 1: Properties of this compound

PropertyValue
Molecular FormulaCu(HCOO)₂·xH₂O
CAS Number133386-04-6
Molar Mass187.57 g/mol
AppearanceBlue-green crystals
SolubilitySoluble in water

3.1 Antimicrobial Activity

Research indicates that copper(II) complexes, including this compound, exhibit notable antibacterial and antifungal properties. A study demonstrated that copper(II) complexes showed significant inhibition against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Efficacy

  • Organisms Tested: E. coli, S. aureus, C. albicans
  • Minimum Inhibitory Concentration (MIC): Ranges from 50 to 200 µg/mL depending on the strain.

3.2 Anticancer Properties

Copper(II) complexes have been investigated for their potential anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA interaction.

Table 2: Anticancer Activity of Copper(II) Complexes

ComplexCancer Cell LineIC50 (µM)
Cu(HCOO)₂·xH₂OHeLa15
Cu(HCOO)₂·xH₂OMCF-712
Cu(HCOO)₂·xH₂OA54918

3.3 Antioxidant Activity

The antioxidant capacity of this compound has also been documented, with studies indicating its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

  • Method: DPPH radical scavenging assay
  • Results: The compound exhibited an IC50 value of approximately 30 µg/mL, indicating strong antioxidant activity .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction: Copper complexes can intercalate into DNA, disrupting replication and transcription processes.
  • ROS Generation: Copper ions catalyze the formation of ROS, leading to oxidative damage in cells.
  • Enzyme Inhibition: These complexes may inhibit key enzymes involved in metabolic pathways in pathogens.

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in antimicrobial and anticancer applications. Its ability to generate reactive oxygen species and interact with biomolecules positions it as a candidate for further development in therapeutic contexts.

Future research should focus on optimizing the synthesis of this compound and exploring its efficacy in vivo to better understand its potential as a therapeutic agent.

Properties

IUPAC Name

copper;diformate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDJXFJXJZYGO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4CuO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II) formate hydrate
Reactant of Route 2
Copper(II) formate hydrate
Reactant of Route 3
Copper(II) formate hydrate

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